molecular formula C9H13NO B13254648 2-(3-(Methylamino)phenyl)ethan-1-ol

2-(3-(Methylamino)phenyl)ethan-1-ol

Cat. No.: B13254648
M. Wt: 151.21 g/mol
InChI Key: KGFFJHYEHUXOOI-UHFFFAOYSA-N
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Description

2-(3-(Methylamino)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylethanol, where the phenyl ring is substituted with a methylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(3-nitrophenyl)ethan-1-ol, using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method involves the reductive amination of 3-nitroacetophenone with methylamine, followed by reduction of the resulting imine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Methylamino)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Methylamino)phenyl)ethan-1-ol is unique due to the presence of both the phenyl ring and the methylamino group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-[3-(methylamino)phenyl]ethanol

InChI

InChI=1S/C9H13NO/c1-10-9-4-2-3-8(7-9)5-6-11/h2-4,7,10-11H,5-6H2,1H3

InChI Key

KGFFJHYEHUXOOI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)CCO

Origin of Product

United States

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